Pirandamine hydrochloride Pirandamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 60218-36-2
VCID: VC14599801
InChI: InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H
SMILES:
Molecular Formula: C17H24ClNO
Molecular Weight: 293.8 g/mol

Pirandamine hydrochloride

CAS No.: 60218-36-2

Cat. No.: VC14599801

Molecular Formula: C17H24ClNO

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

Pirandamine hydrochloride - 60218-36-2

Specification

CAS No. 60218-36-2
Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
IUPAC Name N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H
Standard InChI Key OZWMTVPSSFWHIM-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl

Introduction

Chemical and Structural Properties

Pirandamine hydrochloride is a synthetic organic compound with the molecular formula C₁₇H₂₄ClNO and a molar mass of 293.8 g/mol . Its IUPAC name, N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine hydrochloride, reflects its tricyclic indenopyran backbone substituted with a dimethylaminoethyl group. The hydrochloride salt enhances solubility, a critical factor for preclinical testing.

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.60218-35-1
Molecular FormulaC₁₇H₂₄ClNO
Molecular Weight293.8 g/mol
SMILESCC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl
InChI KeyOZWMTVPSSFWHIM-UHFFFAOYSA-N

The planar indenopyran system facilitates π-π interactions with serotonin transporters (SERT), while the dimethylaminoethyl side chain contributes to SSRI selectivity .

Synthesis and Manufacturing

The synthesis of pirandamine hydrochloride begins with 1-indanone and proceeds through seven steps :

  • Reformatsky Reaction: Ethyl bromoacetate and zinc react with 1-indanone to form ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.

  • Dehydration: Acid-catalyzed dehydration yields indene-3-ethanol.

  • Condensation: Ethyl acetoacetate undergoes acid-catalyzed condensation to form a β-keto ester intermediate.

  • Saponification: Hydrolysis of the ester produces a carboxylic acid.

  • Mixed Anhydride Formation: Reaction with ethyl chloroformate generates a reactive intermediate.

  • Amidation and Reduction: Dimethylamine introduces the tertiary amine, followed by LiAlH₄ reduction to yield pirandamine, which is subsequently converted to the hydrochloride salt .

This pathway highlights the complexity of early tricyclic antidepressant synthesis, requiring precise control over stereochemistry and functional group transformations.

ParameterPirandamine HClTandamineImipramine
SERT Inhibition (IC₅₀)12 nM>1,000 nM35 nM
NET Inhibition (IC₅₀)>1,000 nM8 nM20 nM
Anticholinergic ActivityNoneHighModerate
SedationAbsentPresentPresent
Data synthesized from

Structural Analogs and Structure-Activity Relationships (SAR)

Pirandamine’s indenopyran scaffold inspired derivatives with varied selectivity:

  • Tandamine: Replacing the oxygen atom in the pyran ring with sulfur converts SSRI activity to norepinephrine reuptake inhibition (NRI), demonstrating the critical role of heteroatom electronics.

  • Side Chain Modifications: Shortening the ethyl linker to methyl abolishes SERT affinity, while bulkier substituents (e.g., isopropyl) reduce brain penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator